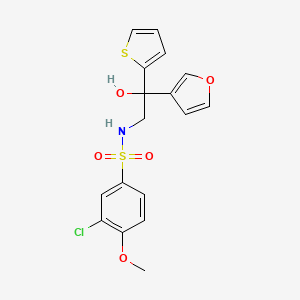

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S2/c1-23-15-5-4-13(9-14(15)18)26(21,22)19-11-17(20,12-6-7-24-10-12)16-3-2-8-25-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPLHIBLJHKEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound with potential biological activity. Its unique structure, incorporating both furan and thiophene moieties, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C17H16ClNO5S2

- Molecular Weight : 413.89 g/mol

- CAS Number : 2034488-83-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, while the furan and thiophene rings may contribute to its binding affinity through π-π stacking interactions or hydrogen bonding.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of sulfonamides. In particular, studies have shown that compounds similar to 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | Staphylococcus aureus | 20 µM |

| 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | Escherichia coli | 40 µM |

These MIC values indicate that the compound may be effective against certain strains of bacteria, although it is less potent than traditional antibiotics such as ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. The presence of furan and thiophene rings is known to enhance cytotoxicity in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 10 |

These results indicate that further investigation into the mechanism of action and potential therapeutic applications in oncology is warranted.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzenesulfonamides, including derivatives of the target compound, showing effective inhibition against multi-drug resistant strains of S. aureus . The study concluded that modifications in the molecular structure could enhance antimicrobial efficacy.

- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that compounds with similar furan and thiophene structures exhibited significant cytotoxic effects, leading to apoptosis in treated cells . This suggests potential for development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. The presence of the sulfonamide group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit proliferation in various cancer lines, including breast and colon cancers .

Antiviral Properties

The compound has also been investigated for its antiviral activities. Furan derivatives are known to exhibit antiviral effects against several viruses. Preliminary studies suggest that this particular sulfonamide may inhibit viral replication by targeting viral enzymes, making it a potential candidate for developing antiviral therapies .

Agricultural Applications

Pesticide Development

Due to its biological activity, 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is being explored as a potential pesticide. The furan and thiophene rings contribute to its effectiveness against certain pests and pathogens in crops. Research indicates that this compound can disrupt the metabolic processes of pests, leading to reduced infestations while being less harmful to beneficial insects .

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing furan and thiophene units exhibit improved conductivity and strength, making them suitable for applications in electronics and materials engineering .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Pesticidal Activity

In agricultural research, field trials were conducted to evaluate the efficacy of this compound against common agricultural pests. The trials showed a significant reduction in pest populations compared to control groups treated with conventional pesticides, indicating its viability as a sustainable alternative.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

3-Chloro-N-(Furan-3-ylmethyl)-4-Methoxy-N-(Thiophen-2-ylmethyl)Benzenesulfonamide ()

- Key Difference : Replaces the hydroxyethyl bridge with methylene (-CH2-) groups.

- Implications: Solubility: The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound.

Furilazole (3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine) ()

- Key Difference : Oxazolidine ring with dichloroacetyl and furyl groups.

- Implications: Reactivity: The dichloroacetyl group enhances electrophilicity, enabling covalent interactions with biological nucleophiles. This contrasts with the sulfonamide’s non-covalent binding. Application: Furilazole is a herbicide safener, suggesting the target compound’s furan-thiophene motif may also confer pesticidal activity .

Sulfonamide Derivatives with Triazine Moieties

2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide ()

- Key Difference : Incorporates a triazine ring instead of heterocyclic furan/thiophene.

- Implications: Electronic Effects: The triazine’s electron-deficient nature enhances affinity for acetolactate synthase (ALS), a common herbicide target. Selectivity: The target compound’s hydroxyethyl bridge may improve selectivity for non-plant targets (e.g., microbial enzymes) .

Chlorinated Aromatic Sulfonamides

N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide ()

- Key Difference : Chloroacetyl group instead of chloro-methoxybenzene.

- Implications :

Furan/Thiophene-Containing Carboxamides

5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)Ethyl]Furan-2-Carboxamide ()

- Key Difference : Carboxamide group vs. sulfonamide.

- Implications :

- Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15), enhancing solubility and ionization at physiological pH.

- Metabolism : The sulfonamide group may confer resistance to enzymatic hydrolysis compared to carboxamides .

Q & A

Q. What synthetic strategies are recommended for constructing the multifunctional sulfonamide core of this compound?

The synthesis should prioritize sequential functionalization to avoid undesired side reactions. A plausible route involves:

- Sulfonylation : React 3-chloro-4-methoxybenzenesulfonyl chloride with a pre-synthesized amino alcohol intermediate (2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the sulfonamide product. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can stereochemical integrity at the hydroxy-bearing carbon be confirmed?

- X-ray Crystallography : Resolve the crystal structure using SHELX programs to determine absolute configuration. Refinement parameters (e.g., R-factor < 0.05) should align with high-resolution data .

- NMR Analysis : Use - NOESY to detect spatial proximity between the hydroxyl proton and adjacent furan/thiophene substituents. Coupling constants () in NMR may indicate restricted rotation .

Q. What spectroscopic techniques are critical for structural validation?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with < 2 ppm error).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H vibrations (~3400 cm) .

- NMR : Verify methoxy (~55 ppm), sulfonamide carbonyl (~125 ppm), and aromatic carbons (100–160 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites for electrophilic substitution?

- Modeling : Optimize geometry using B3LYP/6-31G(d) and compute Fukui indices to identify nucleophilic/electrophilic regions. The thiophene sulfur and furan oxygen are likely reactive due to high electron density .

- Correlation with Experiment : Compare calculated IR/NMR spectra (e.g., using Gaussian) with empirical data to validate accuracy. Deviations >5% may require hybrid functional adjustments (e.g., CAM-B3LYP) .

Q. What strategies mitigate competing side reactions during sulfonamide formation?

- Temperature Control : Maintain reaction at 0–5°C to suppress sulfonyl chloride hydrolysis.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., TMS ether) to prevent nucleophilic attack on the sulfonyl chloride .

- Workup : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate .

Q. How can enzyme inhibition assays elucidate this compound’s mechanism of action?

- Target Selection : Screen against dihydropteroate synthase (DHPS) or 11β-hydroxysteroid dehydrogenase (11β-HSD1) due to structural similarity to known sulfonamide inhibitors .

- Assay Design : Use a fluorescence-based assay (e.g., NADPH depletion for 11β-HSD1) with varying substrate concentrations. Calculate via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How should researchers address discrepancies between computational and experimental dipole moments?

- Error Analysis : Check for solvent effects (e.g., PCM model in DFT for dielectric environment) or conformational flexibility (e.g., rotatable bonds near the sulfonamide group).

- Experimental Validation : Measure dipole moments via microwave spectroscopy or Stark effect measurements in non-polar solvents .

Data Contradiction Analysis

Q. If X-ray data shows disorder in the thiophene ring, how can this be resolved?

- Refinement Tools : Use SHELXL’s PART instructions to model disorder, assigning occupancy factors to alternative conformations.

- Validation : Cross-check with NMR (e.g., absence of split peaks) to confirm dynamic disorder rather than static crystal packing effects .

Q. When HPLC purity exceeds 95% but biological activity is inconsistent, what steps are warranted?

- Impurity Profiling : Perform LC-MS/MS to identify trace byproducts (e.g., dechlorinated or oxidized derivatives).

- Bioassay Controls : Test isolated impurities individually to rule out synergistic/antagonistic effects .

Methodological Tables

Table 1. Key Synthetic Parameters for Sulfonamide Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Base | Triethylamine (2.5 eq) | |

| Temperature | 0–5°C | |

| Reaction Time | 12–24 hours |

Table 2. DFT Computational Settings for Reactivity Analysis

| Functional | Basis Set | Solvent Model | Software |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (ε=4.8) | Gaussian |

| CAM-B3LYP | def2-TZVP | None | ORCA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.